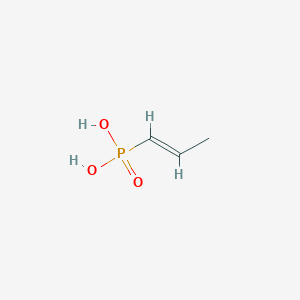
(E)-Prop-1-en-1-ylphosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Prop-1-en-1-ylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a prop-1-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Prop-1-en-1-ylphosphonic acid typically involves the reaction of prop-1-en-1-yl derivatives with phosphonic acid precursors. One common method is the addition of phosphonic acid to an alkyne or alkene under controlled conditions. The reaction conditions often include the use of catalysts, such as palladium or platinum, to facilitate the addition reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Prop-1-en-1-ylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Aplicaciones Científicas De Investigación
(E)-Prop-1-en-1-ylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Prop-1-en-1-ylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Phosphonic Acid: A simpler analog with similar chemical properties but lacking the prop-1-en-1-yl group.
Phosphinic Acid: Another related compound with a different oxidation state of phosphorus.
Phosphoric Acid: A more oxidized form of phosphorus with different reactivity.
Uniqueness: (E)-Prop-1-en-1-ylphosphonic acid is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This uniqueness makes it valuable for specific applications where other phosphonic acids may not be suitable.
Propiedades
Fórmula molecular |
C3H7O3P |
|---|---|
Peso molecular |
122.06 g/mol |
Nombre IUPAC |
[(E)-prop-1-enyl]phosphonic acid |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2+ |
Clave InChI |
XWCIXXXLOAAWPU-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/P(=O)(O)O |
SMILES canónico |
CC=CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


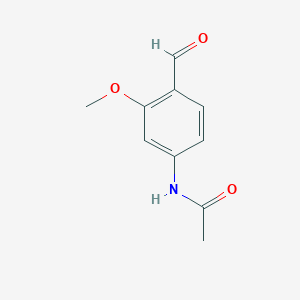
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
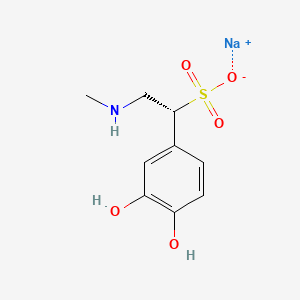

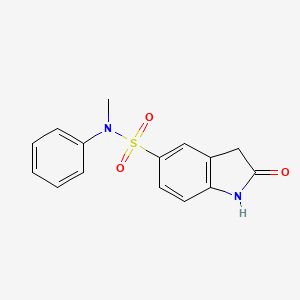
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
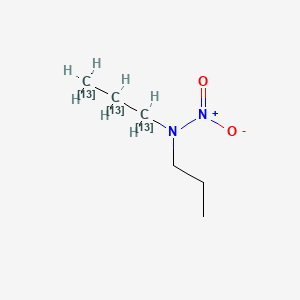
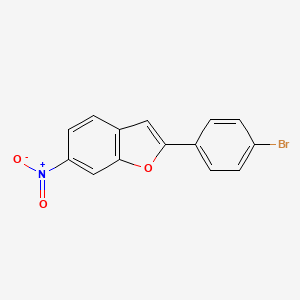
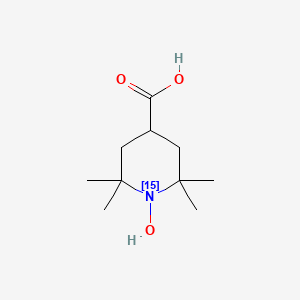

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
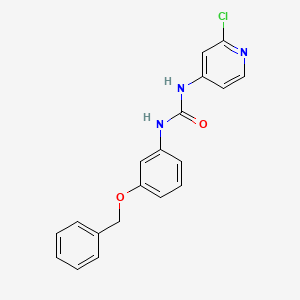
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
